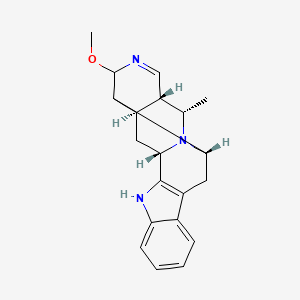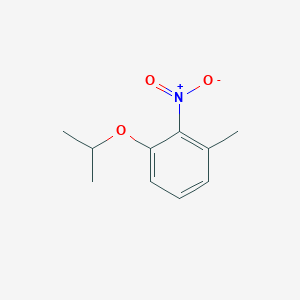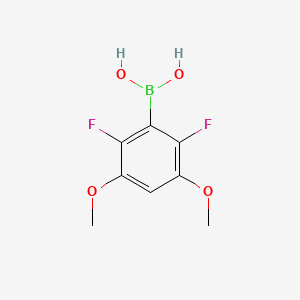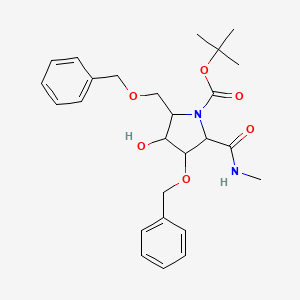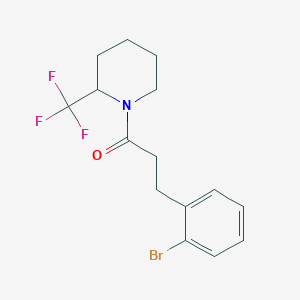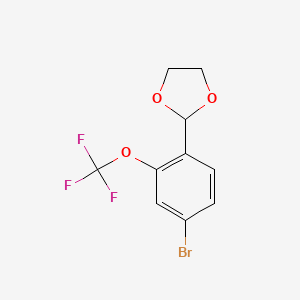
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexadecyl group, a methanesulfonyl group, and a triphenylmethyl group attached to a glycerol backbone. Its molecular formula is C39H56O5S, and it has a molecular weight of 636.937 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol: A closely related compound with similar structural features.
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(phenylmethyl)glycerol: Differing by the presence of a phenylmethyl group instead of a triphenylmethyl group.
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(methyl)glycerol: Featuring a methyl group in place of the triphenylmethyl group.
Uniqueness
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol is unique due to the combination of its hexadecyl, methanesulfonyl, and triphenylmethyl groups, which confer specific chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C39H56O5S |
|---|---|
Poids moléculaire |
636.9 g/mol |
Nom IUPAC |
(1-hexadecoxy-3-trityloxypropan-2-yl) methanesulfonate |
InChI |
InChI=1S/C39H56O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-42-33-38(44-45(2,40)41)34-43-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3 |
Clé InChI |
DTRXHEKVYKGWIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)

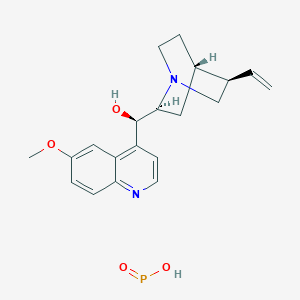
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

